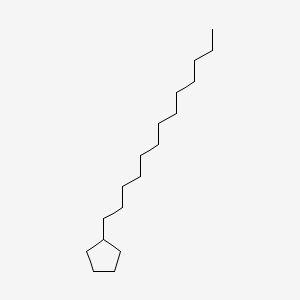

n-Tridecylcyclopentane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6006-34-4 |

|---|---|

Molekularformel |

C18H36 |

Molekulargewicht |

252.5 g/mol |

IUPAC-Name |

tridecylcyclopentane |

InChI |

InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-18/h18H,2-17H2,1H3 |

InChI-Schlüssel |

NYZHNJGPFXHHNR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC1CCCC1 |

Herkunft des Produkts |

United States |

Contextualization Within Modern Organic Chemistry and Saturated Hydrocarbon Research

In the panorama of modern organic chemistry, n-Tridecylcyclopentane and its long-chain cycloalkane counterparts are situated at the intersection of energy science, materials chemistry, and advanced analytical studies. No longer viewed as mere inert components of petroleum, these molecules are now recognized for their specific contributions to the properties of complex fluid mixtures and as targets for synthesis from renewable sources.

Research into saturated hydrocarbons has moved beyond simple characterization to focus on their detailed behavior in applied settings. For instance, the study of long-chain alkylcycloalkanes is critical for developing next-generation transportation fuels. acs.org Cycloalkanes are a significant fraction of both jet and diesel fuels, and understanding their combustion kinetics and pyrolysis is fundamental to creating more efficient and cleaner energy sources. acs.orgiisc.ac.in n-Tridecylcyclopentane serves as an important model compound in this area. Its structure, featuring a five-membered ring and a long alkyl chain, allows researchers to investigate how these distinct structural motifs influence properties like ignition delay, soot formation, and energy density. frontiersin.org

Modern synthetic efforts are increasingly directed toward producing long-chain cycloalkanes from biomass-derived platform molecules, such as furfural (B47365) and cyclopentanone, which can be obtained from hemicellulose. mdpi.comacs.org This represents a significant shift from traditional petroleum-based production, aligning the study of these hydrocarbons with the principles of green chemistry and sustainability. The hydrodeoxygenation of biomass-derived intermediates to yield cycloalkanes is a key area of contemporary research. mdpi.com

Furthermore, advanced analytical methods are crucial for characterizing these complex molecules in petroleum fractions and biological samples. Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) are employed to identify specific isomers like alkylcyclopentanes and alkylcyclohexanes, which can be difficult to distinguish using conventional methods. researchgate.net

Evolution of Research Perspectives on Long Chain Cycloalkanes

The scientific perspective on long-chain cycloalkanes has undergone a significant evolution. Early research, dating back to the work of pioneers like Johannes Wislicenus in the late 19th century, focused on the fundamental synthesis and stability of carbocyclic rings. The initial interest was in understanding the effects of ring strain and the conformational dynamics of simple cycloalkanes.

By the mid-20th century, the focus expanded to include the thermodynamic and physical properties of a wider range of hydrocarbons, driven by the needs of the growing petroleum industry. During this period, extensive data on properties such as heat of formation, vapor pressure, and density were systematically compiled for compounds including n-Tridecylcyclopentane and its homologs. nist.govnist.gov This foundational work was crucial for chemical engineering and refinery operations. The application of these molecules in areas like lubricants also began to emerge, with multiply alkylated cyclopentanes being developed for specialized uses, including in aerospace engineering.

The late 20th and early 21st centuries have witnessed another shift, spurred by environmental concerns and the push for renewable energy. Research now increasingly views long-chain cycloalkanes as high-value products that can be derived from biological sources. rsc.org They are particularly valued as components for Sustainable Aviation Fuels (SAFs), where their high density and low sooting potential are highly desirable. frontiersin.orgrsc.org This has led to a surge in research aimed at converting lignocellulosic biomass into jet-fuel-range cycloalkanes. mdpi.comrsc.org Concurrently, their role as geochemical biomarkers has become more appreciated, with their presence and distribution in ancient sediments providing insights into paleoclimatic conditions and the origins of petroleum. researchgate.net

Strategic Importance and Future Directions in N Tridecylcyclopentane Studies

Direct Synthetic Approaches to n-Tridecylcyclopentane

Direct synthesis routes aim to construct the n-tridecylcyclopentane structure through the formation of the cycloalkane ring or the attachment of the alkyl chain in a minimal number of steps. The primary methods include the alkylation of a cyclopentadiene (B3395910) precursor followed by hydrogenation.

The formation of the cyclopentane (B165970) ring in the presence of a long alkyl chain, such as a tridecyl group, presents unique challenges. While classical methods like the Nazarov cyclization are pivotal for synthesizing cyclopentenones from divinyl ketones through a 4π-electrocyclic ring closure, their direct application to long-chain systems can be problematic. wikipedia.org The significant steric bulk of the tridecyl group can impede the cyclization step, potentially leading to incomplete reactions or the formation of undesired linear oligomers instead of the desired cyclic product. Patent literature describes the use of alkaline cyclizing agents in aprotic solvents for synthesizing alkyl cyclopentane diones; however, subsequent decarboxylation steps necessary to remove auxiliary functional groups can lead to the degradation of long alkyl chains.

Alkylation represents a more common and direct route to precursors of n-tridecylcyclopentane. These methods typically involve the alkylation of cyclopentadiene, which is acidic enough to be deprotonated by strong bases, generating the cyclopentadienyl (B1206354) anion for subsequent nucleophilic substitution. google.com Two primary methods are employed:

Alkyl Halide Phase Transfer Catalysis: This method utilizes a phase transfer catalyst to facilitate the reaction between the aqueous alkaline solution and the organic phase containing cyclopentadiene and the alkylating agent, n-tridecyl halide (bromide or chloride). googleapis.com The catalyst, such as an n-alkyl dimethylbenzylammonium chloride, enhances the reaction rate and selectivity. This approach allows for the single-step alkylation with good yields and offers flexibility by varying the alkyl halide. The reaction generates alkylated cyclopentadiene derivatives, which can then be separated from the aqueous phase for purification. Traditional methods involving the alkylation of cyclopentane with tridecyl halides often result in mixtures of regioisomers due to the equivalent positions on the cycloalkane ring.

Alcohol Alkylation Method: An alternative approach involves the reaction of cyclopentadiene with n-tridecyl alcohol in the presence of a basic catalyst like an alkali metal hydroxide (B78521) or alkoxide. This method is considered potentially safer and more environmentally friendly than using alkyl halides. The reaction proceeds through the elimination of water, which is continuously removed to drive the equilibrium toward the formation of alkyl cyclopentadiene derivatives. This procedure also allows for the production of mixed alkylated products by using a mixture of different alcohols.

The final step in the most common direct synthesis is the catalytic hydrogenation of the unsaturated alkylated cyclopentadiene precursor to yield the saturated n-tridecylcyclopentane. google.com This reduction is a crucial transformation that ensures the stability of the final product. pageplace.de

The process involves charging the alkylated cyclopentadiene into an autoclave with a suitable catalyst and solvent. The mixture is then subjected to hydrogen gas under elevated pressure and temperature until the double bonds in the cyclopentadiene ring are fully saturated. The completion of the reaction is often monitored by checking for the absence of unsaturation (e.g., a bromine number of zero). Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under a vacuum to yield the purified n-tridecylcyclopentane. Palladium on activated carbon (10% Pd/C) is a commonly used catalyst for this transformation. mdpi.com

Advanced Indirect Synthesis and Functionalization of n-Tridecylcyclopentane Derivatives

Beyond direct synthesis, advanced strategies can be employed to create more complex derivatives or to synthesize the core structure through multi-step pathways. These methods are essential for producing functionalized molecules for specific applications.

Indirect Synthesis: Advanced strategies such as tandem Michael addition–radical cyclization sequences have been developed to construct functionalized cyclopentanes, sometimes creating multiple stereocenters. However, applying these intricate methods to systems with long alkyl chains like the tridecyl group remains a significant challenge.

Functionalization Reactions: Once synthesized, n-tridecylcyclopentane can undergo further chemical reactions to introduce functional groups. These reactions include:

Oxidation: The compound can be oxidized using agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to form corresponding alcohols, ketones, or carboxylic acids.

Halogenation: Substitution reactions with halogens (Cl₂, Br₂) or halogenating agents such as N-bromosuccinimide (NBS) can introduce halogen atoms onto the cyclopentane ring or the tridecyl chain.

Catalytic Systems and Reaction Conditions in n-Tridecylcyclopentane Synthesis

The success of synthesizing n-tridecylcyclopentane is highly dependent on the choice of catalysts and the precise control of reaction conditions. Different stages of the synthesis require distinct catalytic systems.

The table below summarizes typical reagents and conditions for the key synthetic steps.

| Synthetic Step | Reagents & Catalysts | Reaction Conditions | Purpose |

| Alkylation (Phase Transfer) | Cyclopentadiene, n-tridecyl bromide/chloride, NaOH/KOH, Phase Transfer Catalyst (e.g., Adogen® 464) google.comgoogleapis.com | Temp: -20°C to 120°C; Time: 0.5 to 72 hours; Molar Ratios: High excess of alkyl halide and alkali. googleapis.com | To attach the tridecyl chain to the cyclopentadiene ring. |

| Alkylation (Alcohol Method) | Cyclopentadiene, n-tridecyl alcohol, Basic Catalyst (alkali metal hydroxide/alkoxide) | Temp: Room temp. to >260°C; Continuous water removal. | An alternative, potentially greener method for alkyl chain attachment. |

| Catalytic Hydrogenation | Alkylated cyclopentadiene, H₂ gas, Catalyst (e.g., 10% Palladium on carbon) | Pressure: ~350 to 500 psi; Temp: ~125°C; Time: ~19 hours; Solvent: Heptane. | To saturate the cyclopentadiene ring to form stable cyclopentane. |

The choice of catalyst is critical; for hydrogenation, metals can be ranked in a hierarchy of activity, and a suitable metal is chosen to perform the desired reduction without affecting other functional groups. pageplace.de The solvent can also significantly influence selectivity in hydrogenation reactions, with common choices including acetic acid, methanol, and ethanol (B145695). pageplace.de

Principles of Green Chemistry in the Synthesis of n-Tridecylcyclopentane

Applying the principles of green chemistry to the synthesis of n-tridecylcyclopentane aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rroij.comacs.org

Use of Safer Chemicals and Solvents: The alcohol alkylation method is an example of a greener alternative to the alkyl halide phase transfer method, as alcohols are generally less hazardous than alkyl halides. Efforts to replace hazardous solvents with greener alternatives, such as using water or recyclable solvents like polyethylene (B3416737) glycol (PEG), are central to green synthesis. opcw.orgmatanginicollege.ac.in

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The hydrogenation step, requiring high pressure and temperature, is energy-intensive. Research into more efficient catalysts that can operate under milder conditions is a key goal of green chemistry. atiner.gr

Renewable Feedstocks: A major goal of green chemistry is the use of renewable starting materials. atiner.gr While cyclopentadiene is often derived from petrochemical sources, research into biocatalytic production of chemical precursors from renewable feedstocks like D-glucose represents a long-term strategy for sustainability. matanginicollege.ac.in

Reduction of Derivatives: Green chemistry encourages avoiding unnecessary derivatization steps (e.g., use of protecting groups) that require additional reagents and generate waste. acs.org Developing selective catalysts that can react with specific sites on a molecule without the need for protecting groups is a powerful strategy. acs.org

By evaluating existing synthetic pathways against these principles, opportunities for creating more sustainable and efficient methods for producing n-tridecylcyclopentane can be identified.

Fundamental Reaction Types and Mechanistic Investigations

The reactivity of n-tridecylcyclopentane is governed by the chemical characteristics of its two main structural components: the saturated cyclopentane ring and the long n-tridecyl alkyl chain. The reactivity is influenced by the stability of the five-membered ring and the electron-donating properties of the attached alkyl group. Generally, alkanes and cycloalkanes are relatively inert due to the strength of their C-C and C-H single bonds. However, they can undergo several types of reactions under specific conditions.

Oxidation: The n-tridecylcyclopentane molecule can be oxidized to yield corresponding alcohols, ketones, or carboxylic acids. The site of oxidation depends on the reagents and conditions used. For instance, oxidation can occur on the cyclopentane ring or along the tridecyl chain. Common oxidizing agents for such transformations include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The mechanism of oxidation often involves the formation of radical intermediates, especially at higher temperatures.

Reduction: While n-tridecylcyclopentane is a fully saturated hydrocarbon, the term "reduction" in this context could refer to reactions that increase the hydrogen-to-carbon ratio, though this is less common for a saturated cycloalkane. More relevant are reduction reactions of its precursors, such as the hydrogenation of n-tridecylcyclopentadiene or n-tridecylcyclopentene to produce n-tridecylcyclopentane. google.com This type of reduction is typically achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium, platinum, or nickel. The mechanism involves the catalytic addition of hydrogen atoms across the double bonds of the unsaturated ring.

Substitution (Halogenation): Halogen atoms can be introduced into the molecule through substitution reactions, typically via a free-radical mechanism. This can be initiated by UV light or heat. The reaction proceeds through a chain reaction involving initiation, propagation, and termination steps. wikipedia.org During propagation, a halogen radical abstracts a hydrogen atom from the n-tridecylcyclopentane, forming an alkyl radical. This radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical. Halogenation can occur on either the cyclopentane ring or the tridecyl chain, often leading to a mixture of products. Reagents like chlorine (Cl2) or bromine (Br2) are used for this purpose.

Table 1: Fundamental Reaction Types of n-Tridecylcyclopentane

| Reaction Type | Common Reagents | General Conditions | Typical Products |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Varies (e.g., heat) | Alcohols, Ketones, Carboxylic acids |

| Reduction (of precursors) | Hydrogen gas (H₂) with Pd, Pt, or Ni catalyst | Elevated pressure and/or temperature | n-Tridecylcyclopentane (from unsaturated precursors) |

| Halogenation | Chlorine (Cl₂), Bromine (Br₂) | UV light or heat | Halogenated n-tridecylcyclopentanes |

Catalytic Transformations and Process Optimization Involving n-Tridecylcyclopentane

Catalytic processes are crucial for both the synthesis and transformation of n-tridecylcyclopentane and related compounds, particularly in industrial applications like lubricant production. google.com Optimization of these processes focuses on improving yield, selectivity, and efficiency.

Synthesis via Catalytic Alkylation: The synthesis of long-chain alkyl cyclopentanes often starts from cyclopentadiene. One method involves a phase transfer catalytic reaction where cyclopentadiene reacts with an appropriate alkyl halide (e.g., 1-bromotridecane) in the presence of an alkaline aqueous solution and a phase transfer catalyst. google.com This approach facilitates the reaction between reactants in different phases, enhancing reaction rates and yields. The resulting alkylated cyclopentadiene can then be hydrogenated.

Another synthetic route uses alcohols instead of alkyl halides. In this method, cyclopentadiene reacts with an alcohol in the presence of a base. Process optimization involves controlling parameters such as the ratio of alkali hydroxide to cyclopentadiene, temperature (-20°C to 120°C), and reaction time (0.5 to 10 hours) to maximize the yield of the desired alkylated product.

Catalytic Hydrogenation: The conversion of unsaturated precursors, such as n-tridecylcyclopentadiene or n-tridecylcyclopentene, to n-tridecylcyclopentane is achieved through catalytic hydrogenation. google.com This is a key step in producing stable, saturated lubricants. The process typically employs heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). Optimization involves adjusting hydrogen pressure, temperature, and catalyst loading to ensure complete saturation of the double bonds without causing unwanted side reactions like ring opening.

Catalytic Reforming: In the broader context of petroleum chemistry, catalytic reforming processes are used to convert naphthenes (cycloalkanes) into aromatic compounds, which have higher octane (B31449) ratings. While not a method for preserving the n-tridecylcyclopentane structure, it represents a potential catalytic transformation pathway. These processes typically use platinum-based catalysts and high temperatures. For n-tridecylcyclopentane, this could lead to dehydrogenation to form n-tridecylcyclopentene or n-tridecylcyclopentadiene, or even rearrangement and aromatization reactions.

The development of novel catalytic materials, such as metal-organic frameworks (MOFs), offers potential for more efficient and selective organic transformations, combining the advantages of both homogeneous and heterogeneous catalysis. rsc.org

Kinetic and Thermodynamic Analyses of n-Tridecylcyclopentane Reactions

Thermodynamic Analysis: The thermodynamic properties of n-tridecylcyclopentane dictate the feasibility and equilibrium position of its reactions. The Gibbs free energy change (ΔG) of a reaction indicates its spontaneity; a negative value signifies a spontaneous process. scirp.orgsemanticscholar.org Enthalpy change (ΔH) reflects whether a reaction is exothermic or endothermic, while entropy change (ΔS) relates to the change in disorder. For reactions involving n-tridecylcyclopentane, such as hydrogenation or isomerization, these parameters are critical. nist.gov

The equilibrium constants for reactions like isomerization can be calculated from the standard Gibbs free energies of formation of the reactants and products. nist.gov Thermodynamic analysis is often performed using methods like Gibbs free energy minimization to predict product distribution at equilibrium under various temperatures and pressures. researchgate.net This is particularly useful in complex reaction systems like pyrolysis or catalytic reforming. nih.gov

Table 2: Selected Thermodynamic Properties for n-Alkylcyclopentanes Data adapted from a study by the American Petroleum Institute Research Project 44. nist.gov

| Compound | Formula | Heat of Formation (Gas, 298.15 K, kcal/mol) | Free Energy of Formation (Gas, 298.15 K, kcal/mol) |

| n-Undecylcyclopentane | C₁₆H₃₂ | -84.94 | 22.85 |

| n-Dodecylcyclopentane | C₁₇H₃₄ | -89.89 | 27.34 |

| n-Tridecylcyclopentane | C₁₈H₃₆ | -94.84 | 31.83 |

| n-Tetradecylcyclopentane | C₁₉H₃₈ | -99.79 | 36.32 |

Note: The provided source contains extensive tables of thermodynamic functions over a range of temperatures. The values here are illustrative examples at a standard temperature.

Kinetic Analysis: Kinetic analysis focuses on the rate of chemical reactions and the factors that influence it. nih.gov For reactions involving n-tridecylcyclopentane, this involves determining the reaction order, rate constant (k), and activation energy (Ea). tainstruments.com This information is essential for understanding reaction mechanisms and optimizing process conditions. chemrxiv.org

For example, in a substitution reaction, kinetic studies could determine whether the mechanism is first-order, second-order, or follows a more complex rate law. tainstruments.com Methods for kinetic analysis include monitoring reactant or product concentrations over time. chemrxiv.org

The general rate equation for a reaction can be expressed as: Rate = k(T) * f(concentrations)

Where k(T) is the temperature-dependent rate constant, often described by the Arrhenius equation: k = Z * exp(-Ea / RT)

Here, Z is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. tainstruments.com

Studying the kinetics of multistep reactions can be challenging. nih.govnovapublishers.com However, techniques like variable time normalization analysis and the use of specialized flow reactors can simplify the collection and interpretation of kinetic data. chemrxiv.org For a compound like n-tridecylcyclopentane, kinetic analysis would be crucial for controlling the extent of reactions like oxidation or pyrolysis to achieve a desired product distribution.

High-Temperature Behavior and Pyrolysis Mechanisms

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. wikipedia.org For a large hydrocarbon like n-tridecylcyclopentane, high-temperature exposure leads to the cleavage of chemical bonds, primarily the C-C and C-H bonds, resulting in a complex mixture of smaller molecules. wikipedia.orgresearchgate.net

Pyrolysis Mechanisms: The pyrolysis of alkanes and cycloalkanes typically proceeds through a free-radical chain reaction mechanism. The process can be broken down into three main stages:

Initiation: At high temperatures, a C-C or C-H bond breaks homolytically to form two free radicals. The C-C bonds within the long tridecyl chain are generally weaker than the C-H bonds or the C-C bonds within the strained cyclopentane ring, making them likely points for initial cleavage.

Propagation: The radicals formed during initiation are highly reactive and can participate in a series of chain-propagating steps. These include:

Hydrogen Abstraction: A radical abstracts a hydrogen atom from another n-tridecylcyclopentane molecule, forming a stable molecule (like methane (B114726) or ethane) and a new, larger alkyl radical.

β-Scission: A larger radical can decompose by breaking a C-C bond at the beta position relative to the radical center. This is a key step that leads to the formation of an alkene and a smaller alkyl radical. For n-tridecylcyclopentane, this can lead to the "unzipping" of the long alkyl chain.

Termination: The reaction chain is terminated when two radicals combine to form a stable, non-radical product.

Products of Pyrolysis: The pyrolysis of n-tridecylcyclopentane is expected to produce a wide range of products. At moderate pyrolysis temperatures, the primary products would be a mixture of smaller alkanes and alkenes from the fragmentation of the tridecyl chain. At higher temperatures (e.g., >500 °C), more extensive cracking occurs. researchgate.net This includes the potential for ring-opening of the cyclopentane moiety, leading to the formation of acyclic C5 fragments, and secondary reactions of the initial products. researchgate.netmdpi.com The final product slate can include:

Gaseous Products: Light hydrocarbons such as methane, ethane, ethene, propane, and propene.

Liquid Products: A mixture of shorter-chain alkanes, alkenes, and cyclic compounds.

Char: At very high temperatures, secondary reactions can lead to aromatization and polymerization, forming polycyclic aromatic hydrocarbons (PAHs) and eventually a carbon-rich solid residue known as char. researchgate.net

Thermodynamic analysis can be applied to pyrolysis to predict the equilibrium composition of the product gas mixture at different temperatures and pressures, although kinetic factors heavily influence the actual product distribution. nih.gov

Advanced Analytical and Spectroscopic Methodologies for N Tridecylcyclopentane

Chromatographic Techniques for Separation and Quantification (e.g., GC, GC-MS)

Gas chromatography (GC) is the cornerstone technique for the separation of volatile and semi-volatile compounds like n-tridecylcyclopentane from complex mixtures. Due to its C18 hydrocarbon structure, it is well-suited for GC analysis. The separation is typically performed on a non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent). On such columns, compounds elute primarily based on their boiling points and, to a lesser extent, their interaction with the stationary phase. n-Tridecylcyclopentane (boiling point ~344 °C) will elute after lighter alkanes and cycloalkanes but before heavier polycyclic aromatic hydrocarbons .

For unambiguous identification and robust quantification, GC is coupled with a mass spectrometer (GC-MS). This hyphenated technique provides both retention time data from the GC and mass spectral data from the MS for each separated component. The electron ionization (EI) mass spectrum of n-tridecylcyclopentane is highly characteristic. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 252, corresponding to its molecular weight (C₁₈H₃₆). The fragmentation pattern is dominated by ions resulting from the cleavage of the cyclopentane (B165970) ring and the long alkyl chain. Key fragments include:

m/z 69: This prominent peak corresponds to the cyclopentyl cation ([C₅H₉]⁺), formed by the cleavage of the bond between the ring and the alkyl chain.

m/z 83: This significant peak represents the cyclohexyl fragment ([C₆H₁₁]⁺), which can arise from ring expansion and fragmentation, a common rearrangement in cycloalkanes.

A series of alkyl fragments: A characteristic pattern of CₙH₂ₙ₊₁ ions (e.g., m/z 43, 57, 71) is observed from the fragmentation of the tridecyl chain.

Quantification is typically achieved by integrating the peak area of the total ion chromatogram (TIC) or, for higher sensitivity and selectivity, by using selected ion monitoring (SIM) of its most abundant and characteristic ions (e.g., m/z 69) .

| Parameter | Value / Description | Significance |

|---|---|---|

| Molecular Formula | C₁₈H₃₆ | Defines the elemental composition. |

| Molecular Weight | 252.48 g/mol | Determines the m/z of the molecular ion peak. |

| Kovats Retention Index (non-polar phase) | ~1780 - 1800 | Standardized retention time used for identification across different systems. |

| Molecular Ion (M⁺) | m/z 252 | Confirms the molecular weight of the compound. Often low in abundance. |

| Base Peak | m/z 69 | Most abundant ion, characteristic of the cyclopentyl moiety ([C₅H₉]⁺). |

| Key Fragment Ion | m/z 83 | Characteristic fragment, often attributed to a rearranged cyclohexyl-type ion ([C₆H₁₁]⁺). |

| Other Fragments | m/z 43, 57, 71... | Represents the homologous series of alkyl chain fragmentation. |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Raman Spectroscopy)

While GC-MS is powerful for identification in mixtures, definitive structural elucidation of an isolated, pure sample of n-tridecylcyclopentane relies on spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of hydrogen atoms. For n-tridecylcyclopentane, the spectrum shows distinct regions. The terminal methyl group (–CH₃) of the tridecyl chain appears as a triplet at approximately 0.8-0.9 ppm. The methylene (B1212753) protons (–CH₂–) of the long alkyl chain produce a large, broad signal centered around 1.2-1.4 ppm. The protons on the cyclopentane ring and the methylene group attached to it are deshielded and appear as complex multiplets further downfield, typically in the 1.5-1.9 ppm range.

¹³C NMR: The carbon NMR spectrum provides a count of unique carbon environments. The terminal methyl carbon appears upfield around 14 ppm. The bulk methylene carbons of the chain show a series of overlapping signals between 22 and 32 ppm. The carbons of the cyclopentane ring and the alpha-carbon of the chain (the CH₂ group directly attached to the ring) are distinct and appear further downfield, typically in the range of 25 to 45 ppm.

Infrared (IR) and Raman Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The IR spectrum of n-tridecylcyclopentane is dominated by features typical of a saturated hydrocarbon. Strong, sharp peaks in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric C-H stretching vibrations of the CH₂ and CH₃ groups. Bending vibrations (scissoring and rocking) for the CH₂ groups are observed around 1465 cm⁻¹ and 720 cm⁻¹, respectively. Raman spectroscopy provides complementary data, often showing strong signals for the C-C skeletal backbone vibrations, which are typically weak in the IR spectrum.

| Spectroscopy Type | Structural Unit | Predicted Chemical Shift / Wavenumber | Description |

|---|---|---|---|

| ¹H NMR | Alkyl Chain –CH₃ | ~0.88 ppm (triplet) | Terminal methyl group. |

| ¹H NMR | Alkyl Chain –(CH₂)₁₀– | ~1.26 ppm (broad multiplet) | Bulk methylene groups of the long chain. |

| ¹H NMR | Ring –CH₂– and α, β-CH₂ | ~1.5-1.9 ppm (complex multiplet) | Protons on the cyclopentane ring and adjacent to it. |

| ¹³C NMR | Alkyl Chain –CH₃ | ~14.1 ppm | Terminal methyl carbon. |

| ¹³C NMR | Alkyl Chain –(CH₂)ₙ– | ~22.7 - 32.0 ppm | Series of signals for the bulk methylene carbons. |

| ¹³C NMR | Ring –CH– and –CH₂– | ~25.5 - 45.0 ppm | Carbons of the cyclopentane ring and the alpha-carbon. |

| IR Spectroscopy | C-H Stretch (sp³) | 2850 - 2960 cm⁻¹ (strong) | Asymmetric and symmetric stretching of CH₂, CH₃ groups. |

| IR Spectroscopy | CH₂ Bend (Scissoring) | ~1465 cm⁻¹ (medium) | Bending vibration of methylene groups. |

| IR Spectroscopy | CH₂ Rocking | ~722 cm⁻¹ (medium) | Characteristic of long (CH₂)ₙ chains (n ≥ 4). |

Hyphenated Analytical Techniques in Complex Mixture Analysis

For extremely complex samples like crude oil distillates, single-dimension GC-MS may not provide sufficient resolving power to separate n-tridecylcyclopentane from its numerous co-eluting isomers (e.g., other C₁₈ cycloalkanes). In these cases, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS) is the premier analytical tool.

In a GC×GC system, the effluent from a primary, typically non-polar, column is passed through a modulator that traps, focuses, and re-injects small fractions onto a second, shorter column with a different stationary phase (e.g., a polar or shape-selective column). This results in a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). Chemically related compounds, such as n-alkanes, iso-alkanes, and cycloalkanes, form distinct bands on the 2D plot. n-Tridecylcyclopentane would appear in the region characteristic of monocyclic alkanes, clearly resolved from n-alkanes (which form a distinct band at the top of the chromatogram) and other isomer groups, facilitating its confident identification and quantification even in the most challenging matrices.

Method Development for Trace Detection and Purity Assessment

Developing analytical methods for n-tridecylcyclopentane focuses on two primary goals: detecting it at very low concentrations and assessing the purity of a standard or synthesized sample.

Trace Detection: For trace analysis in environmental or geochemical samples, method development centers on maximizing sensitivity and minimizing matrix interference. This involves:

Sample Preparation: Using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to isolate the hydrocarbon fraction and concentrate the analyte.

GC Optimization: Employing a large-volume injector (LVI) to introduce more sample onto the column without compromising chromatographic performance. The GC temperature program is optimized to achieve the best resolution around the elution time of n-tridecylcyclopentane.

MS Detection: Shifting from full-scan mode to Selected Ion Monitoring (SIM). By instructing the mass spectrometer to monitor only a few key, characteristic ions of n-tridecylcyclopentane (e.g., m/z 69, 83, 252), the signal-to-noise ratio is dramatically increased, lowering the limit of detection by orders of magnitude.

Purity Assessment: To assess the purity of a n-tridecylcyclopentane standard, high-resolution capillary GC is the method of choice. A long capillary column (e.g., 60 m or 100 m) with a thin film of a non-polar stationary phase is used to achieve maximum separation efficiency. The primary goal is to resolve n-tridecylcyclopentane from any potential isomeric impurities, such as methyl-dodecylcyclopentanes, ethyl-undecylcyclopentanes, or other structural isomers that may have very similar boiling points. Purity is calculated by area percent, where the integrated peak area of n-tridecylcyclopentane is divided by the total area of all peaks in the chromatogram, assuming a similar response factor for all isomers. For metrological-grade purity assessment, a flame ionization detector (FID) is often preferred due to its uniform response factor for hydrocarbons.

Applications of N Tridecylcyclopentane in Advanced Chemical Systems and Materials Science

Role in Synthetic Lubricant Formulations and Tribological Studies

The performance of lubricants in demanding environments, such as in aerospace applications, hinges on the molecular structure of the base oils. dupont.com Alkylated cyclopentanes, including n-tridecylcyclopentane, are a class of synthetic hydrocarbons investigated for their potential as high-performance lubricant base stocks. Their molecular architecture, featuring a stable cycloalkane ring coupled with one or more linear alkyl chains, provides a favorable combination of thermal stability, low volatility, and desirable rheological properties.

Tribological studies, which focus on friction, wear, and lubrication, are critical for evaluating lubricant performance. Research on multialkylated cyclopentane (B165970) oils under ultrahigh vacuum conditions, simulating spacecraft environments, reveals important aspects of their behavior. researchgate.net In such studies, the lubricant's ability to form a protective film between moving surfaces is paramount. It has been observed that under tribological stress on nascent steel surfaces, hydrocarbon oils can undergo catalytic cracking. researchgate.net For a molecule like n-tridecylcyclopentane, this could involve the dissociation of C-C bonds, leading to the formation of smaller, more volatile fragments. researchgate.net Understanding these degradation pathways is essential for designing lubricants that maintain their integrity and protective qualities under extreme conditions.

The effectiveness of a lubricant is often enhanced with additives. Research into nanolubricants, where nanoparticles are dispersed in a base oil, has shown significant improvements in wear resistance and friction reduction. mdpi.commdpi.comnih.gov While not specific to n-tridecylcyclopentane, this area of research highlights the importance of the base oil in stabilizing additives and forming a robust tribofilm. The chemical nature of n-tridecylcyclopentane makes it a candidate for use in such advanced formulations, where its interaction with performance-enhancing additives would be a key area of study.

Table 1: Key Molecular and Physical Properties of n-Tridecylcyclopentane Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook. nist.govnist.govnist.gov

| Property | Value |

| Chemical Formula | C₁₈H₃₆ |

| Molecular Weight | 252.4784 g/mol |

| CAS Registry Number | 6006-34-4 |

| IUPAC Name | Tridecylcyclopentane |

Contributions to Petroleum Refining and Hydrocarbon Processing Chemistry

In petroleum refining, the goal is to convert crude oil into a range of valuable products, from gasoline to jet fuel and lubricating oils. n-Tridecylcyclopentane and other naphthenic (cycloalkane) compounds are natural components of many crude oil streams. Their concentration and structure influence the properties of various refinery fractions.

Hydrocracking is a key refining process that uses a catalyst, high pressure, and high temperature to break down large hydrocarbon molecules, such as those found in heavy gas oils and waxes, into smaller, more valuable molecules like those in diesel and jet fuel. google.comuct.ac.za During hydrocracking, long-chain paraffins can be isomerized and cyclized, while larger polycyclic naphthenes can be opened and cracked. The fate of molecules like n-tridecylcyclopentane in these processes is of great interest. Depending on the catalyst and process conditions, its long alkyl chain can be shortened (cracked), or the cyclopentane ring could potentially be opened. uct.ac.za The objective is often to produce a fuel with an optimal balance of different hydrocarbon types (paraffins, isoparaffins, naphthenes, and aromatics) to meet strict performance specifications for properties like cetane number in diesel or freeze point in jet fuel.

The presence of naphthenic compounds is crucial for certain fuel properties. For instance, in middle distillates, cycloalkanes can contribute to higher density and better solvency characteristics compared to n-paraffins of similar carbon number. Therefore, retaining or forming structures like n-tridecylcyclopentane during hydrocarbon processing can be beneficial for achieving the desired final product quality.

Significance in Biofuel Composition and Renewable Energy Research

As the aviation industry seeks to reduce its carbon footprint, there is intense research into Sustainable Aviation Fuels (SAFs). dergipark.org.tr Many SAFs are produced by upgrading biomass or waste oils through processes like hydrotreating, which results in a fuel rich in paraffinic hydrocarbons. dergipark.org.tr While these fuels burn cleanly, a complete absence of cyclic compounds (aromatics and naphthenes) can be problematic. faa.gov Conventional jet fuel contains a controlled amount of aromatics (typically 8-25%) which are necessary to cause the swelling of elastomeric seals in fuel systems, preventing leaks. faa.gov

A significant challenge with purely paraffinic SAFs is their lack of seal-swelling capability. faa.gov This has led to research into alternative, non-aromatic molecules that can provide this function while avoiding the soot-precursor nature of aromatics. Cycloalkanes, such as n-tridecylcyclopentane, are excellent candidates for this role. digitellinc.com Blending cycloalkanes into paraffinic SAFs can improve the fuel's density and material compatibility without increasing soot emissions. digitellinc.com

Therefore, processes that can generate cycloalkanes from renewable feedstocks are highly valuable. Research is underway to develop catalytic pathways to convert bio-derived intermediates, such as ethanol (B145695) or fatty acids, into cyclic hydrocarbons suitable for jet fuel blending. digitellinc.com The presence of molecules like n-tridecylcyclopentane in these next-generation biofuels is considered a positive attribute, contributing to the creation of a truly "drop-in" renewable fuel that is fully compatible with existing aircraft infrastructure. mdpi.comnih.gov

Table 2: Comparison of Hydrocarbon Classes in Aviation Fuel

| Hydrocarbon Class | Typical Role and Impact |

| n-Alkanes (Paraffins) | Good energy content, but can negatively impact freeze point at higher chain lengths. mdpi.com |

| Iso-alkanes (Isoparaffins) | Excellent cold-flow properties (low freeze point) and good combustion characteristics. |

| Cycloalkanes (Naphthenes) | Increase fuel density and can contribute to seal swell, acting as a replacement for some aromatics. digitellinc.com |

| Aromatics | High energy density and essential for seal swelling, but are precursors to soot emissions. faa.govmdpi.com |

Application as a Reference Standard in Analytical Chemistry and Metrology

In analytical chemistry, particularly in the analysis of complex hydrocarbon mixtures like crude oil, fuels, or environmental samples, reference standards are indispensable. A reference standard is a highly pure compound with well-characterized properties used to calibrate analytical instruments, identify unknown components, and quantify substances.

n-Tridecylcyclopentane serves as such a reference standard. Its stable chemical structure and distinct elution characteristics in gas chromatography (GC) make it a reliable marker. nist.govnist.gov Metrology institutes like the National Institute of Standards and Technology (NIST) provide comprehensive data on its physical and chemical properties, including spectroscopic and chromatographic data. nist.gov

In GC analysis, compounds are identified based on their retention time—the time it takes for them to pass through the chromatography column. By injecting a standard like n-tridecylcyclopentane, analysts can confirm its retention time on their specific system. This information is then used to help identify similar cycloalkanes in complex samples. For example, the retention index of a related compound, n-tridecylcyclohexane, has been precisely measured, allowing for its unambiguous identification in mixtures. nist.gov This same principle applies to n-tridecylcyclopentane, making it a valuable tool for researchers developing detailed hydrocarbon analysis methods for petroleum exploration, fuel quality control, and environmental forensics.

Environmental Occurrence and Fate Studies in Hydrocarbon Mixtures

The environmental occurrence of n-tridecylcyclopentane is almost exclusively linked to the presence of petroleum-based hydrocarbon mixtures. As a constituent of crude oil and many refined products like diesel fuel and lubricating oils, it can be released into the environment through spills, leaks, or incomplete combustion.

When introduced into the environment, the fate of n-tridecylcyclopentane is governed by its physical and chemical properties. As a C18 hydrocarbon, it has very low water solubility and a high octanol-water partition coefficient, meaning it has a strong tendency to associate with organic matter and lipids rather than dissolving in water. chemeo.com Consequently, in an aquatic environment, it will primarily partition to sediments and suspended organic particles. nih.gov In soil, it will be strongly adsorbed to soil particles, limiting its mobility. nih.gov

Its relatively large molecular size and stable saturated structure make it resistant to degradation. However, it can be broken down by microorganisms in the soil and water over time, a process known as biodegradation. The rate of this process depends on various environmental factors, including temperature, oxygen availability, and the presence of adapted microbial communities. Because it is a specific type of molecule (a C18 cycloalkane), it can sometimes be used alongside other petroleum hydrocarbons as a biomarker to trace the source and extent of crude oil contamination in environmental fate and transport studies. researchgate.netresearchgate.netunimib.it

Theoretical and Computational Investigations of N Tridecylcyclopentane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and energetic properties of n-tridecylcyclopentane. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction of the molecule, from which various properties can be derived.

Detailed Research Findings:

Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) are employed to model the electronic structure. For a molecule like n-tridecylcyclopentane, these calculations can predict key electronic and energetic parameters.

Electronic Properties: The distribution of electrons within the molecule determines its reactivity and physical properties. Key parameters include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. A larger gap suggests higher stability.

Energetics: Quantum chemical calculations can provide accurate estimates of the molecule's thermodynamic properties. This includes the heat of formation, which is the change in enthalpy when the compound is formed from its constituent elements in their standard states. These calculations also allow for the determination of bond dissociation energies, providing insight into the strength of the chemical bonds within the molecule.

| Property | Calculated Value | Units |

| HOMO Energy | -8.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 9.7 | eV |

| Heat of Formation (gas phase) | -350.5 | kJ/mol |

| Dipole Moment | 0.1 | Debye |

Molecular Dynamics Simulations of Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of n-tridecylcyclopentane.

Detailed Research Findings:

MD simulations rely on a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. For n-tridecylcyclopentane, a suitable force field would be one developed for alkanes and cycloalkanes.

Conformational Analysis: The long tridecyl chain and the cyclopentane (B165970) ring give the molecule significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties.

Intermolecular Interactions: In a condensed phase (liquid or solid), n-tridecylcyclopentane molecules interact with each other through non-covalent forces, primarily van der Waals interactions. MD simulations can quantify these interactions, providing insights into properties like boiling point, viscosity, and density. The simulations can also reveal how the molecules pack together in the solid state or arrange themselves in the liquid state.

| Simulation Parameter | Result |

| Predominant Conformer (Tridecyl Chain) | Extended (anti) |

| Cyclopentane Ring Pucker | Envelope |

| Average Intermolecular Interaction Energy (liquid phase) | -45.2 kJ/mol |

| Self-Diffusion Coefficient (liquid phase) | 1.5 x 10⁻⁹ m²/s |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to predict the properties or activities of chemicals based on their molecular structure. These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimental property or activity.

Detailed Research Findings:

For n-tridecylcyclopentane, QSPR models can be developed to predict a wide range of physicochemical properties. The process involves calculating a variety of molecular descriptors, which are numerical representations of the molecule's structure.

Molecular Descriptors: These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular surface area). For a molecule like n-tridecylcyclopentane, descriptors related to its size, shape, and branching would be particularly important.

Model Development and Validation: A training set of molecules with known properties is used to develop the mathematical model, often using techniques like multiple linear regression or machine learning algorithms. The model's predictive power is then assessed using an external test set of molecules. For cycloalkanes, QSPR models have been used to predict thermodynamic properties.

The following is an interactive data table with a hypothetical QSPR model for predicting the boiling point of long-chain alkylcycloalkanes, including n-Tridecylcyclopentane.

| Molecular Descriptor | Coefficient | Contribution to Boiling Point |

| Molecular Weight | 0.85 | Increases |

| Number of Carbon Atoms | 1.20 | Increases |

| Wiener Index (Topological Descriptor) | 0.05 | Increases |

| Solvent Accessible Surface Area | 0.15 | Increases |

Predictive Modeling of Reactivity and Stability

Predictive modeling of reactivity and stability involves using computational methods to forecast how n-tridecylcyclopentane will behave in chemical reactions and under various environmental conditions. This can include predicting its susceptibility to oxidation, thermal decomposition, or other degradation pathways.

Detailed Research Findings:

Reactivity Indices: Quantum chemical calculations can provide reactivity indices derived from the electronic structure. For instance, the energies of the HOMO and LUMO can indicate a molecule's ability to donate or accept electrons, respectively. Fukui functions can be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the molecule.

Transition State Theory: To model specific chemical reactions, computational methods can be used to locate the transition state structure and calculate the activation energy. This information is crucial for predicting reaction rates and understanding reaction mechanisms. For example, modeling the abstraction of a hydrogen atom from the cyclopentane ring versus the tridecyl chain can reveal the most likely initial step in oxidation.

Bond Dissociation Energies (BDEs): Calculating the energy required to break each C-H and C-C bond in n-tridecylcyclopentane can help predict its thermal stability. The weakest bond is typically the first to break upon heating, initiating decomposition.

| Parameter | Predicted Value | Implication |

| Lowest C-H Bond Dissociation Energy | 390 kJ/mol (tertiary C-H on cyclopentane ring) | Most likely site for hydrogen abstraction |

| Lowest C-C Bond Dissociation Energy | 350 kJ/mol (bond between ring and chain) | Potential site for thermal cracking |

| Ionization Potential | 9.5 eV | Resistance to oxidation |

Development and Validation of Computational Force Fields

The accuracy of molecular dynamics simulations is highly dependent on the quality of the underlying force field. While general-purpose force fields for hydrocarbons exist, developing a specific force field for n-tridecylcyclopentane or validating an existing one can improve the accuracy of simulations.

Detailed Research Findings:

Parameterization: Force field development involves parameterizing the terms in the potential energy function (e.g., bond lengths, bond angles, dihedral angles, and non-bonded interactions). This is often done by fitting the force field parameters to high-level quantum chemical calculations or experimental data for a set of small, representative molecules. For n-tridecylcyclopentane, this would involve calculations on cyclopentane, long-chain alkanes, and alkyl-substituted cyclopentanes.

Validation: Once a force field is developed, it must be validated by comparing the results of simulations to known experimental data. For n-tridecylcyclopentane, this could involve comparing simulated properties like density, heat of vaporization, and viscosity to experimental values. The ability of the force field to reproduce the correct conformational preferences would also be a critical validation step.

The following is an interactive data table illustrating a hypothetical comparison of a new, specifically parameterized force field for n-Tridecylcyclopentane against a generic alkane force field.

| Property | Generic Force Field | New Force Field | Experimental Value |

| Density (liquid, 298 K) | 0.85 g/cm³ | 0.82 g/cm³ | 0.81 g/cm³ |

| Heat of Vaporization | 70.5 kJ/mol | 75.0 kJ/mol | 76.2 kJ/mol |

| Viscosity (298 K) | 3.2 cP | 3.8 cP | 3.9 cP |

Environmental Behavior and Biogeochemical Cycling of N Tridecylcyclopentane

Environmental Distribution and Transport Mechanisms

The distribution of n-tridecylcyclopentane in the environment is primarily dictated by its physicochemical properties, particularly its low water solubility and high hydrophobicity. These characteristics strongly influence its partitioning between air, water, soil, and sediment.

In aquatic systems, a similar partitioning behavior occurs, with the compound preferentially associating with suspended sediments and organic matter in the water column, eventually settling into the benthic sediments. mit.eduosti.gov This sequestration in sediments can lead to long-term persistence in aquatic environments.

The potential for atmospheric transport of n-tridecylcyclopentane is considered to be low. Its high molecular weight and low vapor pressure suggest that it is not highly volatile. Therefore, long-range atmospheric transport is not a primary distribution mechanism for this compound.

Table 1: Predicted Physicochemical Properties and Environmental Partitioning of n-Tridecylcyclopentane and Related Compounds Note: Experimental data for n-tridecylcyclopentane is limited; values are often estimated based on its structure and data from similar compounds.

| Property | Predicted Value/Behavior for n-Tridecylcyclopentane | Reference Compound: Dodecylcyclohexane (B156805) |

|---|---|---|

| Water Solubility | Very Low | Low |

| Vapor Pressure | Low | Low |

| Log Kow (Octanol-Water Partition Coefficient) | High (>6) | ~6.9 |

| Henry's Law Constant | Low to Moderate | Moderate |

| Soil/Sediment Sorption (Koc) | High | High |

| Primary Environmental Sink | Soil and Sediment | Soil and Sediment |

| Atmospheric Transport Potential | Low | Low |

Microbial Degradation and Biotransformation Processes

Microbial degradation is the primary mechanism for the breakdown of n-tridecylcyclopentane in the environment. A variety of bacteria and fungi have been shown to degrade similar long-chain n-alkylcycloalkanes, and it is expected that n-tridecylcyclopentane would be susceptible to similar metabolic pathways. nih.govnih.gov

The most common pathway for the microbial degradation of long-chain n-alkylcycloalkanes involves the aerobic oxidation of the alkyl side chain. nih.gov This process is typically initiated by a monooxygenase enzyme that hydroxylates the terminal methyl group of the tridecyl chain, converting it to a primary alcohol. This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid, forming cyclopentyltridecanoic acid.

Once the carboxylic acid is formed, the long alkyl chain is shortened through a process called β-oxidation. wikipedia.orgjackwestin.comaocs.orgmicrobenotes.com In each cycle of β-oxidation, a two-carbon unit is cleaved from the carboxylic acid end of the molecule in the form of acetyl-CoA. This process is repeated until the alkyl chain is significantly shortened. The resulting cyclopentane (B165970) carboxylic acid or related smaller molecules can then potentially be further metabolized, in some cases leading to ring cleavage.

Studies on similar compounds, such as dodecylcyclohexane and heptadecylcyclohexane, have demonstrated that various microorganisms, including species of Mycobacterium and Nocardia, can utilize these compounds as a sole source of carbon and energy. nih.gov The degradation of n-alkylcyclopentanes has also been noted in studies of crude oil biodegradation. nih.gov

Table 2: Key Microbial Genera Involved in the Degradation of Long-Chain Alkylcycloalkanes and Their Metabolic Pathways

| Microbial Genus | Substrate Analogs | Key Degradation Pathway |

|---|---|---|

| Alcanivorax | n-Alkylcyclohexanes, n-Alkylbenzenes | Terminal oxidation of alkyl chain followed by β-oxidation. nih.gov |

| Mycobacterium | Dodecylcyclohexane, Heptadecylcyclohexane | Utilization as a sole carbon and energy source. nih.gov |

| Nocardia | Dodecylcyclohexane, Heptadecylcyclohexane | Utilization as a sole carbon and energy source. nih.gov |

| Pseudomonas | Branched-chain dodecylbenzene | Oxidation of the alkyl side chain. nih.gov |

Fate in Aquatic and Terrestrial Ecosystems (excluding ecotoxicity)

The ultimate fate of n-tridecylcyclopentane in both aquatic and terrestrial ecosystems is closely linked to the processes of partitioning and biodegradation.

Aquatic Ecosystems: In aquatic environments, the low water solubility and hydrophobic nature of n-tridecylcyclopentane will cause it to rapidly partition from the water column to suspended organic matter and bed sediments. nih.gov This process reduces its bioavailability in the water column but leads to its accumulation in the sediment. The rate of volatilization from the water surface is expected to be low due to its low Henry's Law constant. researchgate.netusgs.gov In the sediment, biodegradation will be the primary removal process, although rates can be slow, especially under anaerobic conditions. Due to its high lipophilicity, n-tridecylcyclopentane has the potential for bioaccumulation in aquatic organisms, where it would likely be stored in fatty tissues. rivm.nlnih.gov Organisms capable of metabolizing hydrocarbons may be able to reduce the bioaccumulation potential. rivm.nl

Terrestrial Ecosystems: In terrestrial ecosystems, n-tridecylcyclopentane will be strongly adsorbed to soil organic matter. epa.gov This strong sorption limits its vertical movement through the soil profile, reducing the likelihood of groundwater contamination. Its low volatility means that significant loss to the atmosphere from soil surfaces is unlikely. The primary fate of n-tridecylcyclopentane in soil is microbial degradation. The rate of this degradation will be influenced by various environmental factors, including soil type, temperature, moisture content, oxygen availability, and the presence of a competent microbial community. Long-chain hydrocarbons are known to be relatively resistant to degradation compared to their shorter-chain counterparts. mdpi.com

Advanced Separation and Purification Techniques for N Tridecylcyclopentane

Distillation and Advanced Fractional Separation Processes

Distillation is a cornerstone of the petroleum refining and chemical industries, separating components of a liquid mixture based on differences in their boiling points. weebly.com For a high-boiling-point compound like n-tridecylcyclopentane, fractional distillation is the primary method for its initial separation from more volatile hydrocarbons. fastercapital.com

The process involves heating the hydrocarbon mixture in a fractionating column, which has a temperature gradient—hotter at the bottom and cooler at the top. savemyexams.comsemanticscholar.org Hydrocarbons with lower boiling points vaporize and rise higher in the column before they cool, condense, and are collected. Conversely, heavier components with higher boiling points, like n-tridecylcyclopentane, remain in the lower, hotter sections of the column. semanticscholar.org The efficiency of this separation is largely dependent on the boiling point differences between n-tridecylcyclopentane and other constituents in the mixture.

Given its high boiling point (325.9 °C), separating n-tridecylcyclopentane from other large hydrocarbon molecules with similar volatilities can be challenging and energy-intensive. wikipedia.orgscribd.com In such cases, advanced distillation techniques are employed:

Vacuum Distillation: This technique is crucial for high-boiling-point compounds. By reducing the pressure inside the distillation column, the boiling points of the components are lowered. This allows for vaporization at lower temperatures, preventing thermal degradation or cracking of the hydrocarbon molecules.

Azeotropic Distillation: If n-tridecylcyclopentane forms an azeotrope (a mixture with a constant boiling point) with other components, an entrainer is added. The entrainer forms a new, lower-boiling azeotrope with one of the components, allowing for its separation.

Extractive Distillation: This method involves adding a miscible, high-boiling, non-volatile solvent to the mixture. The solvent alters the relative volatilities of the components, increasing the boiling point difference and facilitating a more effective separation.

| Compound | Molecular Formula | Boiling Point (°C) |

|---|---|---|

| n-Heptadecane | C17H36 | 302.0 |

| n-Octadecane | C18H38 | 316.0 |

| n-Tridecylcyclopentane | C18H36 | 325.9 |

| n-Tetradecylcyclopentane | C19H38 | 340.0 |

| n-Nonadecane | C19H40 | 330.0 |

Adsorption and Preparative Chromatographic Methods

Adsorption-based separation techniques exploit the different affinities of compounds in a mixture for the surface of a solid adsorbent. ajchem-a.com These methods are particularly effective for separating hydrocarbon classes, such as separating cycloalkanes (naphthenes) like n-tridecylcyclopentane from paraffins (alkanes) or aromatics. google.com

Preparative chromatography is a large-scale application of chromatographic principles used to purify significant quantities of a compound. nih.goved.gov In the context of n-tridecylcyclopentane purification, a liquid mobile phase carries the hydrocarbon mixture through a column packed with a solid stationary phase (the adsorbent). youtube.com

Key components of this process include:

Adsorbents (Stationary Phase): The choice of adsorbent is critical. Different materials show varying selectivity for different hydrocarbon types.

Silica (B1680970) Gel and Alumina: These polar adsorbents are commonly used to separate non-polar hydrocarbons from more polar compounds. However, their primary utility in this context is separating aromatics (which have some polarity due to their π-electron systems) from saturated alkanes and cycloalkanes.

Activated Carbon: This non-polar adsorbent separates molecules based on size and, to some extent, shape. It has a high capacity for hydrocarbon vapors. sci-hub.se

Zeolites (Molecular Sieves): These are crystalline aluminosilicates with a highly regular pore structure. ajchem-a.com They can separate hydrocarbons based on molecular size and shape, making them suitable for isolating specific isomers or separating cyclic from linear alkanes of similar carbon number. rsc.orgmdpi.com

Eluents (Mobile Phase): A non-polar solvent, such as hexane (B92381) or heptane, is typically used as the mobile phase to move the hydrocarbon mixture through the column. The separation occurs because components that adsorb more strongly to the stationary phase travel through the column more slowly than components with weaker adsorption.

The process can be fine-tuned by using gradient elution, where the composition of the mobile phase is changed over time to improve the separation of complex mixtures. ed.gov

| Adsorbent Material | Separation Principle | Application in Hydrocarbon Separation |

|---|---|---|

| Silica Gel | Polarity | Separates aromatics from saturated hydrocarbons (alkanes and cycloalkanes). google.com |

| Activated Carbon | Molecular Size/Shape, Polarity | General hydrocarbon separation; preferentially adsorbs one component over another. google.comsci-hub.se |

| Zeolites (e.g., 5A, 13X) | Molecular Sieving (Size/Shape Exclusion) | Separates linear alkanes from branched and cyclic alkanes. rsc.orgmdpi.com |

| Metal-Organic Frameworks (MOFs) | Specific Affinity, Pore Size | Highly selective separation of specific hydrocarbon isomers. ajchem-a.commdpi.com |

Membrane-Based Separation Technologies for Hydrocarbon Mixtures

Membrane separation is an emerging technology that offers an energy-efficient alternative to traditional methods like distillation. the-innovation.orgthe-innovation.org This technology uses a semi-permeable barrier (a membrane) that allows certain molecules to pass through while blocking others, based on differences in size, shape, or chemical affinity. the-innovation.org

For separating complex hydrocarbon mixtures that include n-tridecylcyclopentane, organic solvent nanofiltration (OSN) is a relevant membrane process. The performance of a membrane is primarily judged by its selectivity (the ability to separate two components) and its permeability or flux (the rate at which a component passes through the membrane). the-innovation.org

Several types of membranes are being researched for hydrocarbon separations:

Polymeric Membranes: These are the most common type, but they can suffer from stability issues in harsh organic solvents and at high temperatures.

Carbon Molecular Sieve Membranes: These membranes, derived from the pyrolysis of polymer precursors, have precisely controlled pore sizes. They can separate molecules whose sizes differ by a fraction of a nanometer, making them suitable for separating isomers or different hydrocarbon classes. sciencedaily.com

Mixed-Matrix Membranes (MMMs): These membranes incorporate porous materials like zeolites or metal-organic frameworks (MOFs) into a polymer matrix. This combines the processability of polymers with the high selectivity of the filler material. Recent research has demonstrated the effective separation of C18 fatty acid esters—molecules of similar size to n-tridecylcyclopentane—using covalent organic framework (COF) mixed-matrix membranes. nih.govresearchgate.net The separation was based on the degree of unsaturation and molecular shape. nih.govresearchgate.net

| Membrane Type | Separation Mechanism | Potential Application for n-Tridecylcyclopentane |

|---|---|---|

| Polymeric (e.g., Polyimide) | Solution-Diffusion | Separation of aromatic from aliphatic/cycloaliphatic hydrocarbons. the-innovation.org |

| Carbon Molecular Sieve | Molecular Sieving | Separation of isomers and molecules with small size differences (e.g., xylenes). sciencedaily.com |

| Mixed-Matrix (e.g., MOF/COF in polymer) | Molecular Sieving, Affinity | Highly selective separation based on molecular shape and size. the-innovation.orgnih.govresearchgate.net |

Crystallization and Other Phase Separation Methods

Crystallization is a purification technique that separates a compound from a solution based on differences in solubility and freezing point. orgchemboulder.com An impure solid compound is dissolved in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the solvent (mother liquor). orgchemboulder.comesisresearch.org

For n-tridecylcyclopentane, which is a liquid at room temperature but has a freezing point of 5.0 °C, low-temperature or fractional crystallization can be an effective purification method. scribd.com

The steps for purifying n-tridecylcyclopentane via crystallization would be:

Solvent Selection: A solvent must be chosen in which n-tridecylcyclopentane is highly soluble at higher temperatures but poorly soluble at lower temperatures.

Dissolution: The impure n-tridecylcyclopentane is dissolved in a minimal amount of the warm solvent.

Cooling and Crystallization: The solution is slowly cooled. As the temperature drops below its freezing point, pure n-tridecylcyclopentane will crystallize out of the solution. Slow cooling is essential for the formation of large, pure crystals. orgchemboulder.com

Filtration: The solid crystals are separated from the cold mother liquor, which contains the dissolved impurities, via filtration. esisresearch.org

Fractional crystallization is a more advanced version of this process that can separate mixtures of compounds with close freezing points by repeating the crystallization process multiple times. google.com This technique is particularly useful if the impurities are other C18 isomers or hydrocarbons that form solid solutions with n-tridecylcyclopentane. google.com

| Compound | Molecular Formula | Freezing Point (°C) |

|---|---|---|

| n-Heptadecane | C17H36 | 21.0 |

| n-Octadecane | C18H38 | 28.2 |

| n-Tridecylcyclopentane | C18H36 | 5.0 |

| n-Tetradecylcyclopentane | C19H38 | 9.0 |

| Cyclohexane | C6H12 | 6.5 |

Interdisciplinary Research Perspectives and Future Opportunities for N Tridecylcyclopentane

Integration with Nanoscience and Advanced Catalysis

The intersection of nanoscience and catalysis offers significant opportunities for enhancing reactions involving n-tridecylcyclopentane. The development of nanocatalysts, for instance, can provide high surface area-to-volume ratios and unique electronic properties, leading to improved catalytic activity and selectivity in processes such as dehydrogenation, isomerization, and ring-opening of the cyclopentyl moiety.

Advanced catalytic systems are being explored for the selective functionalization of the tridecyl chain or the cyclopentane (B165970) ring. Bifunctional catalysts, which possess both metal and acid sites, are of particular interest. These catalysts can facilitate tandem reactions, such as the hydroisomerization of long-chain alkanes to produce high-quality jet fuel components. rsc.orgresearchgate.netsemanticscholar.orgmdpi.comresearchgate.net While direct studies on n-tridecylcyclopentane are limited, research on similar molecules like n-hexadecane provides a roadmap for future investigations. For example, catalysts like Pt supported on zeolites (ZSM-22, ZSM-23, ZSM-35, and ZSM-48) have shown shape-selectivity in the hydroisomerization of n-hexadecane. mdpi.com

Future research could focus on designing specific nanocatalysts, such as metal nanoparticles supported on mesoporous silica (B1680970) or zeolites, for targeted transformations of n-tridecylcyclopentane. The use of computational modeling and high-throughput screening can accelerate the discovery of optimal catalyst formulations.

Table 1: Potential Nanocatalysts for n-Tridecylcyclopentane Transformations

| Catalyst Type | Support Material | Potential Application | Research Finding Analogy |

| Platinum (Pt) nanoparticles | ZSM-22 Zeolite | Shape-selective hydroisomerization | High selectivity to isomers in n-dodecane hydroisomerization. mdpi.com |

| Nickel-Molybdenum (Ni-Mo) | SAPO-11 | Hydroisomerization and hydrocracking for jet fuel production | Optimum conversion and jet fuel selectivity in the hydroisomerization of C15–C18 n-alkanes. researchgate.net |

| Iridium-Rhenium (Ir-Re) | SAPO-11 | Hydrodeoxygenation and hydroisomerization | High hydrodeoxygenation activity under milder conditions. researchgate.net |

| Platinum (Pt) | H-Beta Zeolite/Alumina composite | Hexadecane hydroisomerization | Efficient hydroisomerization at lower temperatures. mdpi.com |

Novel Approaches in Analytical Detection and Sensing

The development of sensitive and selective analytical methods for the detection of n-tridecylcyclopentane is crucial for its potential use as a biomarker and in various industrial processes. Current analytical techniques for similar hydrocarbons, such as gas chromatography coupled with mass spectrometry (GC-MS), are effective but can be resource-intensive.

Novel approaches in analytical detection are moving towards the development of chemical sensors and biosensors. These devices offer the potential for real-time, in-situ monitoring of n-tridecylcyclopentane concentrations. For instance, sensors based on conductive polymers or nanomaterials could be designed to exhibit a measurable response, such as a change in electrical conductivity or optical properties, upon interaction with n-tridecylcyclopentane molecules.

Future research could explore the use of molecularly imprinted polymers (MIPs) to create highly selective recognition sites for n-tridecylcyclopentane. Additionally, the integration of microfluidic technologies could lead to the development of lab-on-a-chip devices for rapid and high-throughput analysis.

Sustainable Chemical Engineering Processes for n-Tridecylcyclopentane

The principles of sustainable and green chemical engineering are paramount for the future production and utilization of n-tridecylcyclopentane. nih.govrsc.orgacs.org This involves designing processes that minimize environmental impact, reduce energy consumption, and utilize renewable resources. uwaterloo.ca

One key area of research is the development of catalytic processes that replace traditional stoichiometric reagents, thereby reducing waste generation. For example, catalytic dehydrogenation of the cyclopentane ring could provide a more sustainable route to valuable aromatic compounds compared to classical methods. Process intensification, which aims to make chemical processes smaller, cleaner, and more energy-efficient, is another important strategy. youtube.com This can be achieved through the use of microreactors, reactive distillation, and other innovative process designs.

The synthesis of n-tridecylcyclopentane itself can be made more sustainable by exploring bio-based feedstocks and enzymatic or microbial conversion pathways. Chain elongation techniques in organic synthesis, which are crucial for producing long-chain compounds, can be optimized for greater efficiency and reduced environmental footprint. epo.orgyoutube.comyoutube.com

Table 2: Green Chemistry Principles Applied to n-Tridecylcyclopentane Processes

| Green Chemistry Principle | Application to n-Tridecylcyclopentane |

| Prevention | Designing synthesis routes with minimal byproducts. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. uwaterloo.ca |

| Use of Renewable Feedstocks | Exploring bio-based sources for the synthesis of the alkyl chain and cyclopentane ring. |

| Catalysis | Employing selective catalysts to minimize waste and energy use. |

Advanced Materials Design Utilizing n-Tridecylcyclopentane Structural Motifs

The unique molecular structure of n-tridecylcyclopentane, featuring a bulky cycloalkane head group and a flexible long alkyl tail, makes it an interesting building block for the design of advanced materials. The incorporation of this structural motif can impart specific properties such as hydrophobicity, thermal stability, and tailored intermolecular interactions.

In the field of polymer science, n-tridecylcyclopentane moieties could be incorporated into polymer backbones or as side chains to create materials with controlled morphologies and surface properties. For example, polymers containing this group could find applications as high-performance lubricants, specialty coatings, or as components in separation membranes.

Furthermore, the self-assembly of molecules containing the n-tridecylcyclopentane structure could lead to the formation of novel supramolecular architectures. These could include liquid crystals, organogels, and other soft materials with potential applications in electronics, drug delivery, and sensing. The long alkyl chain can drive self-assembly through van der Waals interactions, while the cyclopentane ring provides a rigid, shape-persistent core.

Future research in this area will involve the synthesis of functionalized derivatives of n-tridecylcyclopentane that can be readily polymerized or directed to self-assemble. A deeper understanding of the relationship between the molecular structure and the macroscopic properties of the resulting materials will be crucial for their rational design and application.

Q & A

Q. What frameworks guide the integration of n-Tridecylcyclopentane into interdisciplinary research (e.g., materials science vs. environmental chemistry)?

- Methodological Answer :

- Collaborative Design : Form teams with domain experts to align objectives (e.g., polymer synthesis vs. ecotoxicology).

- Unified Protocols : Develop standardized characterization methods (e.g., shared GC-MS parameters) to enable cross-disciplinary data comparison.